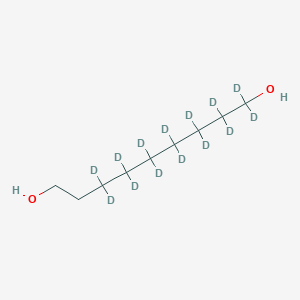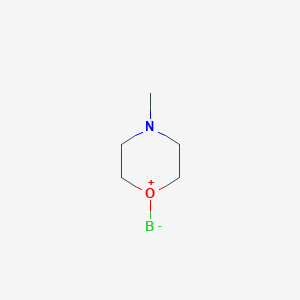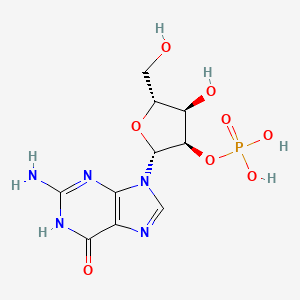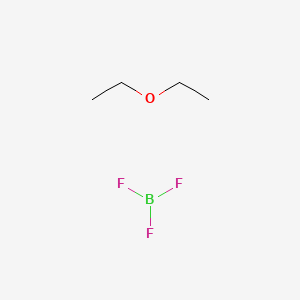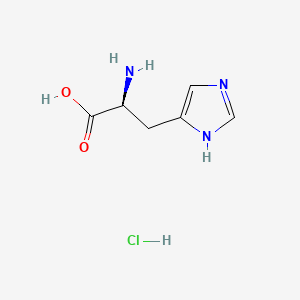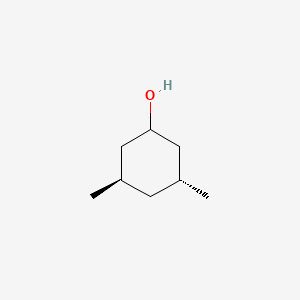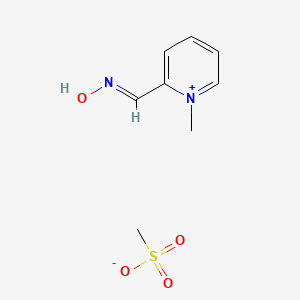
Pralidoxime mesylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pralidoxime mesylate is a chemical compound belonging to the family of oximes. It is primarily used as an antidote for organophosphate poisoning, which includes exposure to certain pesticides and nerve agents. Organophosphates inhibit the enzyme acetylcholinesterase, leading to an accumulation of acetylcholine and subsequent overstimulation of the nervous system. This compound reactivates acetylcholinesterase by cleaving the phosphate-ester bond formed between the organophosphate and the enzyme .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Pralidoxime mesylate is synthesized by treating pyridine-2-carboxaldehyde with hydroxylamine, resulting in the formation of pyridine-2-aldoxime. This intermediate is then alkylated with methyl iodide to produce pralidoxime as the iodide salt . The mesylate form is obtained by reacting pralidoxime iodide with methanesulfonic acid.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using the same chemical reactions but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the removal of impurities and by-products .
Analyse Des Réactions Chimiques
Types of Reactions: Pralidoxime mesylate primarily undergoes nucleophilic substitution reactions. It can react with various electrophiles, including alkyl halides and acyl chlorides, to form corresponding substituted products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides (e.g., methyl iodide) and acyl chlorides are commonly used. The reactions are typically carried out in polar solvents like water or methanol under mild conditions.
Oxidation and Reduction: this compound can undergo oxidation to form oxime ethers and reduction to form amines, although these reactions are less common in its typical applications.
Major Products: The major products formed from these reactions include substituted oximes and amines, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
Pralidoxime mesylate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry:
- Used as a reagent in organic synthesis for the preparation of various oxime derivatives.
- Employed in studies involving nucleophilic substitution reactions and the reactivation of inhibited enzymes .
Biology:
- Investigated for its role in reactivating acetylcholinesterase in biological systems.
- Studied for its potential protective effects against nerve agents and pesticides .
Medicine:
- Widely used as an antidote for organophosphate poisoning in clinical settings.
- Explored for its potential therapeutic applications in treating other conditions involving acetylcholinesterase inhibition .
Industry:
- Utilized in the production of antidote formulations for emergency use.
- Applied in the development of protective measures against chemical warfare agents .
Mécanisme D'action
Pralidoxime mesylate exerts its effects by reactivating acetylcholinesterase, an enzyme that is inhibited by organophosphates. Organophosphates bind to the esteratic site of acetylcholinesterase, blocking its activity. This compound attaches to the anionic site of the enzyme and displaces the organophosphate, thereby regenerating the active enzyme . This process allows the enzyme to resume its normal function of breaking down acetylcholine, alleviating the symptoms of poisoning .
Comparaison Avec Des Composés Similaires
Obidoxime: Known for its higher efficacy in reactivating acetylcholinesterase inhibited by certain nerve agents.
HI-6: Exhibits a broader spectrum of activity against various organophosphates.
Trimedoxime: Used in combination with other antidotes for enhanced effectiveness.
Methoxime: Investigated for its potential use in treating pesticide poisoning.
Uniqueness of Pralidoxime Mesylate: this compound is unique in its widespread use and approval by regulatory agencies for the treatment of organophosphate poisoning. Its effectiveness in reactivating acetylcholinesterase and its relatively low toxicity make it a preferred choice in clinical settings .
Propriétés
Numéro CAS |
154-97-2 |
|---|---|
Formule moléculaire |
C8H12N2O4S |
Poids moléculaire |
232.26 g/mol |
Nom IUPAC |
methanesulfonate;(NZ)-N-[(1-methylpyridin-1-ium-2-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H8N2O.CH4O3S/c1-9-5-3-2-4-7(9)6-8-10;1-5(2,3)4/h2-6H,1H3;1H3,(H,2,3,4) |
Clé InChI |
WWZYJJGFUIAWNW-UHFFFAOYSA-N |
SMILES |
C[N+]1=CC=CC=C1C=NO.CS(=O)(=O)[O-] |
SMILES isomérique |
C[N+]1=CC=CC=C1/C=N\O.CS(=O)(=O)[O-] |
SMILES canonique |
C[N+]1=CC=CC=C1C=NO.CS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-FMOC-2,8-diazaspiro[4.5]decan-3-one](/img/new.no-structure.jpg)
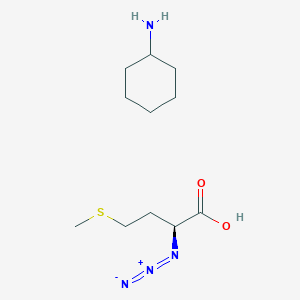
![tert-butyl (2aS,7bS)-2-oxo-3,7b-dihydro-2aH-indeno[1,2-b]azete-1-carboxylate](/img/structure/B1144107.png)
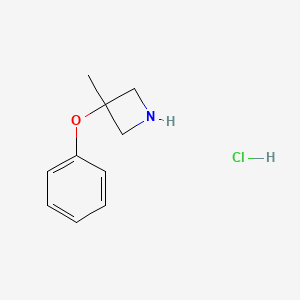
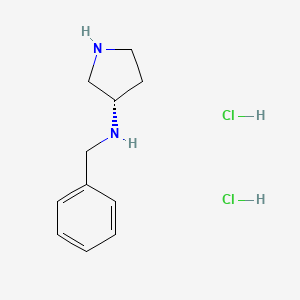
![3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1144110.png)
